

literature review of ATTO 565 biotin applications and performance

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Compound of Interest

Compound Name: **ATTO 565 biotin**

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ATTO 565 Biotin: A Comparative Guide for Researchers

An in-depth analysis of **ATTO 565 biotin**, offering a direct comparison with other fluorescent labels and providing detailed experimental insights for researchers, scientists, and drug development professionals.

ATTO 565 biotin is a fluorescent label widely utilized in life sciences for the detection and visualization of biological structures and processes. This guide provides a comprehensive review of its applications and performance, with a particular focus on how it compares to other commonly used fluorescent biotin probes. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal reagents for their specific needs.

Core Properties of ATTO 565

ATTO 565 is a rhodamine-based dye known for its exceptional brightness and photostability.[\[1\]](#) [\[2\]](#)[\[3\]](#) When conjugated with biotin, it allows for the highly specific and sensitive detection of streptavidin or avidin-coupled targets. The key photophysical properties of ATTO 565 are summarized in the table below.

Property	Value
Excitation Maximum (λ_{ex})	564 nm [1][2]
Emission Maximum (λ_{em})	590 nm [1][2]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹ [1][2]
Fluorescence Quantum Yield (Φ)	90% [1][2]
Fluorescence Lifetime (τ)	4.0 ns [1][2]

Table 1: Key photophysical properties of ATTO 565 dye. [1][2]

Performance in Key Applications

ATTO 565 biotin has proven to be a versatile tool in a variety of applications, including super-resolution microscopy, flow cytometry, and immunoassays. [4] Its high quantum yield and photostability make it particularly well-suited for demanding imaging techniques that require bright and long-lasting fluorescence signals. [3][5]

Super-Resolution Microscopy (STED)

In Stimulated Emission Depletion (STED) microscopy, the photostability of the fluorescent probe is paramount. ATTO 565 has demonstrated superior performance in this regard compared to some other dyes. For instance, in one study, after 30 minutes of exposure to a high-intensity STED laser, 55% of ATTO 565 molecules remained fluorescent, whereas a significant portion of cyanine dye molecules would be photobleached under similar conditions. [3] This enhanced photostability allows for longer imaging times and the acquisition of higher-resolution images.

A qualitative comparison of various fluorophores for localization-based super-resolution imaging has categorized ATTO 565 as a suitable dye for these techniques. [6]

Comparative Analysis with Alternative Fluorophores

While **ATTO 565 biotin** offers excellent performance, several other fluorescent biotin conjugates are available to researchers. The choice of fluorophore often depends on the

specific experimental requirements, such as the available laser lines and the desired spectral properties.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield
ATTO 565	564	590	120,000	0.90
Alexa Fluor 568	578	603	91,300	0.69
Cy3B	558	572	130,000	0.67

Table 2: Comparison of photophysical properties of ATTO 565 and spectrally similar fluorescent dyes. (Data for Alexa Fluor 568 and Cy3B are from publicly available datasheets and may vary slightly between manufacturers).

While direct, side-by-side quantitative comparisons of the biotin conjugates of these dyes are limited in published literature, the properties of the dyes themselves provide a strong indication of their relative performance. ATTO 565 stands out with its high quantum yield, contributing to its exceptional brightness.[1][2]

Experimental Protocols

General Protein Labeling with ATTO 565 NHS Ester

This protocol describes the general procedure for labeling proteins with ATTO 565 NHS ester, the reactive form of the dye used to create conjugates like **ATTO 565 biotin**.

Materials:

- Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- ATTO 565 NHS ester
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

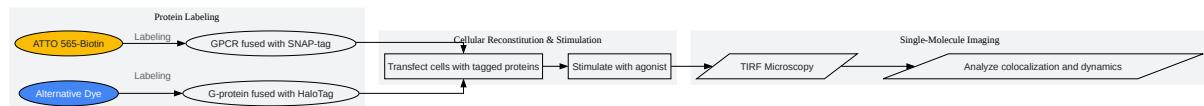
- Buffer for chromatography (e.g., phosphate-buffered saline, pH 7.2)

Procedure:

- Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. The buffer must be free of amine-containing substances.
- Immediately before use, prepare a stock solution of ATTO 565 NHS ester in DMF or DMSO at a concentration of 2 mg/mL.
- Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[\[2\]](#)
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#)
- Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.[\[2\]](#) The first colored band to elute is the labeled protein.
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[\[2\]](#)

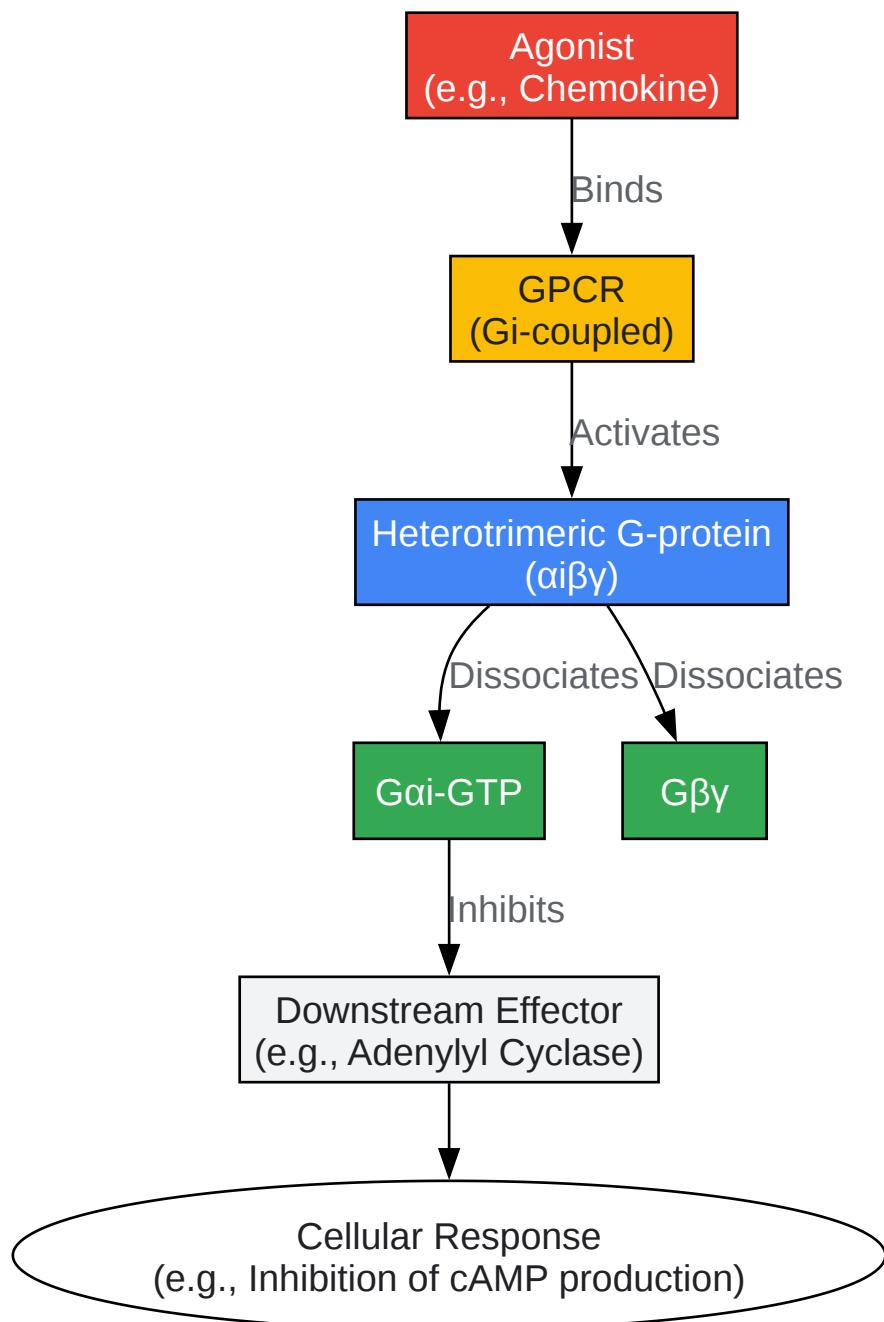
Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for studying G-protein coupled receptor (GPCR) signaling using ATTO 565 and an exemplary signaling pathway.



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Workflow for studying GPCR-G protein interactions using ATTO 565.



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